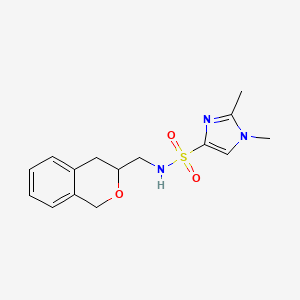

N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11-17-15(9-18(11)2)22(19,20)16-8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,14,16H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMFOKIQZZYGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic applications, and relevant research findings.

Molecular Information

- Molecular Formula : C17H23N3O3S

- Molecular Weight : 349.4 g/mol

- IUPAC Name : N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide

Structural Representation

The structural representation can be visualized in both 2D and 3D formats, highlighting the functional groups that contribute to its biological activity.

The biological activity of this compound has been associated with several mechanisms:

- Antioxidant Activity : Compounds with similar isochroman structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antiplatelet Activity : Research indicates that analogues of isochromans exhibit potent antiplatelet effects, potentially useful in preventing thrombotic events. Some studies suggest that these compounds may inhibit cyclooxygenase enzymes involved in platelet aggregation .

- Neurological Applications : Isochroman derivatives have been explored for their therapeutic potential in neurological disorders such as depression, anxiety, and cognitive impairments. The sulfonamide group may enhance the bioavailability and efficacy of these compounds in the central nervous system .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antiplatelet | Inhibition of COX enzymes | |

| Neurological Effects | Modulation of neurotransmitter systems |

Case Studies

-

Antioxidant Evaluation :

A study synthesized several isochroman analogues, demonstrating that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid in DPPH assays. This suggests the potential for developing these compounds as therapeutic antioxidants . -

Antiplatelet Activity :

In vitro assays revealed that specific isochroman derivatives could inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin, indicating a promising avenue for cardiovascular disease prevention . -

Neurological Impact :

A patent outlines the use of isochroman compounds for treating various neurological disorders, emphasizing their potential to alleviate symptoms associated with conditions like Alzheimer's and Parkinson's disease through modulation of central nervous system pathways .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in substituents influence solubility, stability, and spectroscopic profiles:

Table 2: Physicochemical Comparison

Key Observations :

- The isochroman group in the target compound may improve solubility compared to chlorinated or naphthalene-containing analogs (e.g., Compound 13) due to its oxygenated heterocycle .

- Melting points correlate with molecular symmetry and intermolecular interactions; bulky substituents (e.g., naphthalene in Compound 13) increase rigidity and melting points .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, and how can they be methodologically addressed?

- Answer: The synthesis of sulfonamide-linked imidazole derivatives often faces challenges in regioselectivity and byproduct formation during coupling reactions. For example, hydrogenation steps may inadvertently trigger dehalogenation or ring-opening side reactions, as observed in analogous imidazole syntheses . To mitigate this, catalyst selection (e.g., Raney nickel over palladium on carbon) can suppress unwanted side reactions while maintaining high yields (up to 92% in optimized conditions). Rigorous monitoring via LC-MS or NMR during intermediate steps is critical for identifying and isolating impurities .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Multimodal characterization is essential. For example:

- NMR: Analyze chemical shifts for the isochroman methyl group (δ ~1.38 ppm, d, J = 6.4 Hz) and imidazole protons (δ ~6.68–7.80 ppm) to confirm substitution patterns .

- LC-MS/HPLC: Ensure >98% purity by tracking molecular ion peaks (e.g., ESIMS m/z ~392.2 for similar compounds) and retention times .

- Elemental Analysis: Verify stoichiometry of C, H, N, and S to rule out incomplete sulfonamide coupling .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Answer: Prioritize target-specific assays based on structural analogs. For instance:

- Enzyme Inhibition: Use fluorescence polarization assays for phosphodiesterase (PDE) inhibition, given the sulfonamide-imidazole scaffold’s relevance to PDE-binding pockets .

- Cellular Uptake: Employ HPLC-coupled cell lysate analysis to quantify intracellular concentrations, adjusting logP via substituent modifications (e.g., isochroman’s lipophilic contribution) .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

- Answer: Quantum chemical calculations (e.g., DFT) can model transition states to identify energy barriers in sulfonamide coupling or cyclization steps. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, base strength) . Molecular dynamics simulations further predict solubility and aggregation behavior, guiding solvent selection (e.g., DMF vs. ethanol) .

Q. What statistical approaches resolve contradictions in activity data across different experimental batches?

- Answer: Apply design of experiments (DoE) to isolate variables. For example:

- Factorial Design: Test interactions between temperature (45°C vs. 25°C), catalyst loading, and base equivalents to identify critical factors affecting yield .

- ANOVA: Analyze batch-to-batch variability in biological assays (e.g., IC50 values) to distinguish true pharmacological effects from synthetic artifacts .

Q. How can researchers address discrepancies in NMR spectra between theoretical predictions and experimental results?

- Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in imidazole rings) or solvent interactions. Strategies include:

- Variable Temperature NMR: Probe tautomeric equilibria by acquiring spectra at 25°C vs. −40°C .

- COSY/NOESY: Resolve overlapping peaks caused by isochroman’s conformational flexibility .

- Computational NMR: Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) to validate assignments .

Q. What methodologies enable scalable synthesis without compromising stereochemical purity?

- Answer: Continuous flow chemistry can enhance reproducibility. Key steps:

- Catalyst Immobilization: Use packed-bed reactors with immobilized Raney nickel to minimize metal leaching during hydrogenation .

- In-line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of sulfonamide coupling efficiency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.